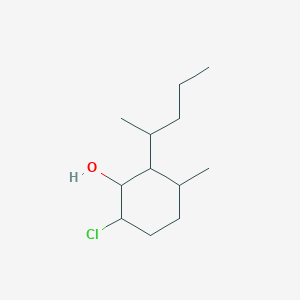
6-Chloro-3-methyl-2-(pentan-2-yl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-methyl-2-(pentan-2-yl)cyclohexan-1-ol is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a chlorine atom, a methyl group, and a pentan-2-yl group attached to a cyclohexane ring, along with a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-methyl-2-(pentan-2-yl)cyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the chlorination of 3-methyl-2-(pentan-2-yl)cyclohexan-1-ol. This reaction typically requires the use of chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of catalysts and advanced separation techniques, such as distillation and crystallization, further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-methyl-2-(pentan-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the chlorine atom or convert the hydroxyl group to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 6-chloro-3-methyl-2-(pentan-2-yl)cyclohexanone.
Reduction: Formation of 3-methyl-2-(pentan-2-yl)cyclohexanol.
Substitution: Formation of 6-hydroxy-3-methyl-2-(pentan-2-yl)cyclohexan-1-ol.
Scientific Research Applications
6-Chloro-3-methyl-2-(pentan-2-yl)cyclohexan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-3-methyl-2-(pentan-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The chlorine atom may participate in halogen bonding, affecting the compound’s binding affinity to receptors and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-(pentan-2-yl)cyclohexan-1-ol: Lacks the chlorine atom, resulting in different chemical properties and reactivity.
6-Bromo-3-methyl-2-(pentan-2-yl)cyclohexan-1-ol: Contains a bromine atom instead of chlorine, leading to variations in halogen bonding and reactivity.
6-Chloro-3-methylcyclohexan-1-ol: Lacks the pentan-2-yl group, affecting its steric and electronic properties.
Uniqueness
6-Chloro-3-methyl-2-(pentan-2-yl)cyclohexan-1-ol is unique due to the combination of its substituents, which confer specific chemical and biological properties
Properties
CAS No. |
62506-57-4 |
|---|---|
Molecular Formula |
C12H23ClO |
Molecular Weight |
218.76 g/mol |
IUPAC Name |
6-chloro-3-methyl-2-pentan-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C12H23ClO/c1-4-5-8(2)11-9(3)6-7-10(13)12(11)14/h8-12,14H,4-7H2,1-3H3 |
InChI Key |
AOJCCVZCDPXZKE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C1C(CCC(C1O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(2,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14517404.png)
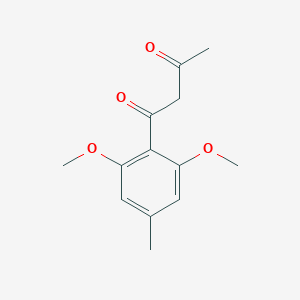
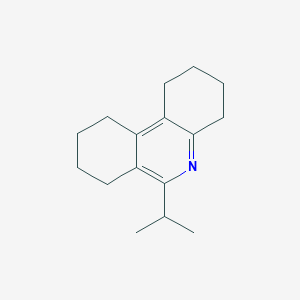
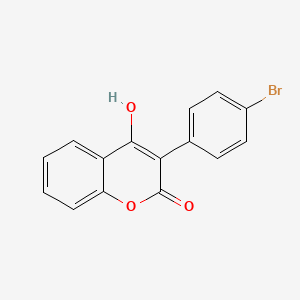
![5-Ethyl-2-[1-(methylamino)butylidene]cyclohexane-1,3-dione](/img/structure/B14517423.png)
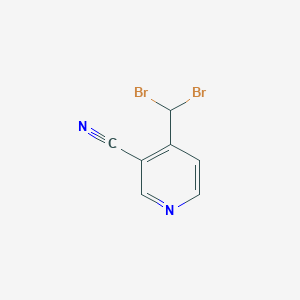
![3,6,6-Trimethyl-1-phenyl-2-azabicyclo[3.1.0]hex-2-ene](/img/structure/B14517438.png)
![2-Hydroxy-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propanal](/img/structure/B14517439.png)
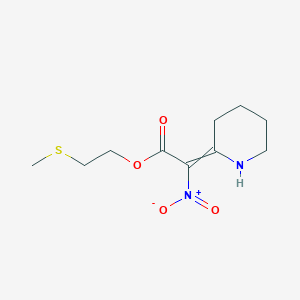
methanone](/img/structure/B14517460.png)
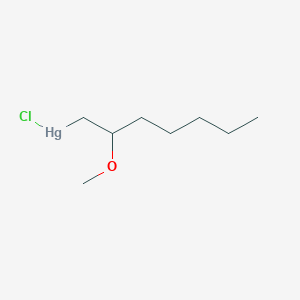
![3-Amino-2,4,6-triiodo-N-methyl-5-[(2-oxopropyl)amino]benzamide](/img/structure/B14517469.png)


